3-(Cyclohexyl)propylmagnesium chloride
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Overview
Description
3-(Cyclohexyl)propylmagnesium chloride is a chemical compound with the molecular formula C₉H₁₇ClMg. It is a member of the Grignard reagents, which are widely used in organic synthesis for the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) or other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Cyclohexyl)propylmagnesium chloride involves the reaction of cyclohexyl bromide with magnesium in the presence of dry ether or THF. The general procedure is as follows :
- A three-necked round-bottomed flask is fitted with a mechanical stirrer, a reflux condenser, and a separatory funnel.
- A mixture of cyclohexyl bromide and dry ether is added to the flask.
- The flask is cooled in an ice bath, and magnesium turnings are added slowly to the mixture.
- The reaction mixture is stirred and allowed to reflux gently for a specified period.
- The resulting Grignard reagent is then used directly in subsequent reactions or can be isolated and purified.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyl)propylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in nucleophilic substitution reactions with alkyl halides.
Coupling Reactions: Used in cross-coupling reactions such as the Kumada–Tamao–Corriu coupling.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.
Alkyl Halides: Undergoes substitution reactions with primary and secondary alkyl halides.
Transition Metal Catalysts: Used in coupling reactions with palladium or nickel catalysts.
Major Products
Alcohols: Formed from reactions with carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions with various electrophiles.
Scientific Research Applications
3-(Cyclohexyl)propylmagnesium chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Materials Science: Utilized in the preparation of polymers and advanced materials through coupling reactions.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the study of biological pathways.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyl)propylmagnesium chloride involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound inserts itself between the carbon and halide, creating a carbon-magnesium bond. This bond is highly polarized, making the carbon atom nucleophilic and capable of attacking electrophilic centers in various substrates . The compound’s reactivity is influenced by the solvent and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmagnesium bromide: Similar in structure but uses bromide instead of chloride.
Cyclohexylmagnesium iodide: Uses iodide instead of chloride, often more reactive due to the weaker carbon-iodine bond.
Uniqueness
3-(Cyclohexyl)propylmagnesium chloride is unique due to its specific reactivity profile and the stability provided by the chloride ion. It offers a balance between reactivity and stability, making it suitable for a wide range of synthetic applications .
Properties
IUPAC Name |
magnesium;propylcyclohexane;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17.ClH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h9H,1-8H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUNBGDWONPFLB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC1CCCCC1.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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